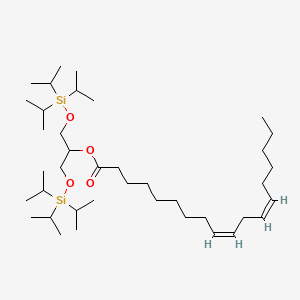
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is a chemical compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The molecular formula of this compound is C39H78O4Si2, and it has a molecular weight of 667.21 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the esterification of linoleic acid. The synthetic route typically involves the use of triisopropylsilyl chloride as a protecting group for the hydroxyl groups of glycerol, followed by esterification with linoleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and glycerides.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is hydrolyzed to release 2-Linoleoyl-rac-glycerol, which then participates in various biochemical processes, including the synthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Linoleoyl-rac-glycerol: A direct product of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol hydrolysis, used in similar applications.
Triisopropylsilyl Ether 2-Linoleoyl-rac-glycerol: A related compound with one less silyl ether group, used in lipid synthesis.
Ditriisopropylsilyl Ether 2-Oleoyl-rac-glycerol: Similar structure but with oleic acid instead of linoleic acid, used in the synthesis of oleic acid derivatives.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups during synthesis. This makes it a valuable intermediate in the production of complex lipids and glycerides.
Propriétés
Formule moléculaire |
C39H78O4Si2 |
|---|---|
Poids moléculaire |
667.2 g/mol |
Nom IUPAC |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h18-19,21-22,32-38H,14-17,20,23-31H2,1-13H3/b19-18-,22-21- |
Clé InChI |
BIVIMDWFQUDBJY-VYEFPUSRSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


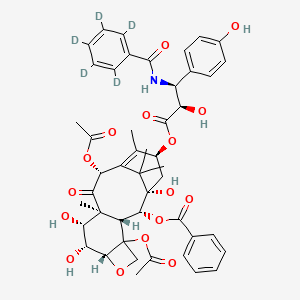


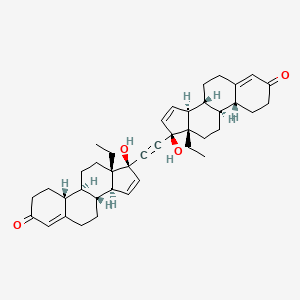
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)

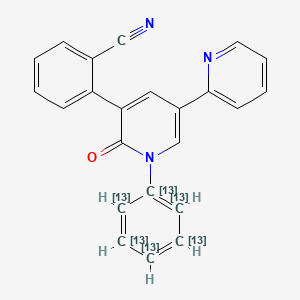
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
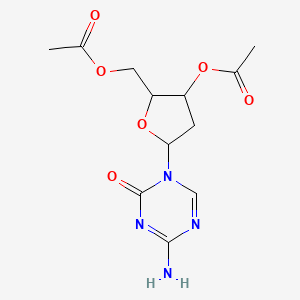
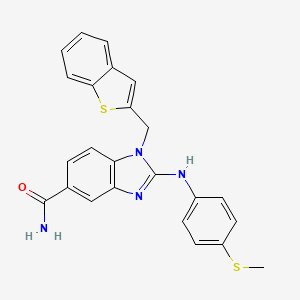
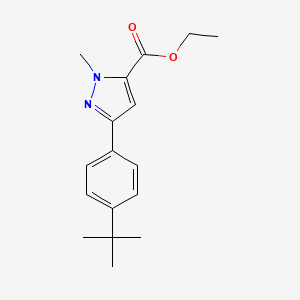
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
